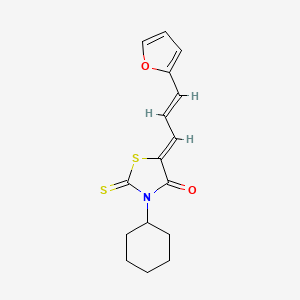

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-cyclohexyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVXBGQGIWKNP-NDUUIVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The thiazolidinone core can be reduced to form thiazolidines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products

Oxidation: Products include furanones and other oxidized derivatives.

Reduction: Products include thiazolidines.

Substitution: Products include halogenated or nitrated furans.

Scientific Research Applications

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The furan ring and thiazolidinone core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The thioxothiazolidin-4-one core is conserved across analogs, but substituent variations significantly influence activity:

Key Observations :

- Furan’s electron-rich nature may enhance π-stacking in enzyme binding compared to hydroxylated benzylidene analogs, though it lacks hydrogen-bonding donors .

Tyrosinase Inhibition

- For example, the 4-chlorophenyl-furan analog () showed reduced potency compared to dihydroxybenzylidene derivatives .

- Compound 3 (Ko et al.): Demonstrated superior activity (IC50 = 1.03 µM vs. kojic acid’s 25.26 µM) due to non-competitive binding at an allosteric site .

- Hydroxylated Analogs : Catechol groups (e.g., 3,4-dihydroxybenzylidene) enable competitive inhibition via metal chelation in tyrosinase’s active site .

Antioxidant Effects

- Compound 2 and 3 (Ko et al.): Reduced ROS and ONOO– levels with radical scavenging activities linked to phenolic –OH groups .

- Target Compound : Furan’s conjugated system may scavenge radicals via electron donation, though likely less effectively than hydroxylated analogs.

Log P and Solubility

Biological Activity

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has been the subject of various studies focusing on its potential therapeutic applications, including anti-cancer, anti-diabetic, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 273.37 g/mol. The unique structural features include a cyclohexyl group and a furan moiety, which contribute to its biological activity. The synthesis typically involves multi-step reactions, often starting from cyclohexyl isothiocyanate and substituted benzaldehydes under acidic conditions.

The primary mechanism of action for this compound involves its interaction with tyrosinase, an enzyme crucial for melanin biosynthesis. Studies have shown that this compound exhibits competitive inhibition against tyrosinase, effectively binding to the active site and reducing melanin production in cellular assays.

Kinetic Studies

Kinetic studies reveal an inhibition constant () of approximately 3.13 µM, indicating a moderate binding affinity for the target enzyme . Docking studies further support these findings, demonstrating that the compound forms strong interactions with key residues within the active site of tyrosinase.

Anti-Cancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anti-cancer activities. This compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-Diabetic Effects

The compound also shows potential anti-diabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models. Its mechanism may involve the modulation of glucose transporters and insulin signaling pathways.

Case Studies and Research Findings

A series of studies have highlighted the biological activity of this compound:

| Study | Target | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | Tyrosinase Inhibition | 3.13 | Competitive inhibitor, reduced melanin production |

| Study 2 | Cancer Cell Lines | Varies | Induced apoptosis in breast cancer cells |

| Study 3 | Insulin Sensitivity | Varies | Improved glucose uptake in diabetic rats |

Q & A

Q. What are the common synthetic routes for preparing (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

Core Thiazolidinone Formation : Reacting 3-substituted rhodanine derivatives with aldehydes (e.g., furan-2-yl allylidene) under reflux conditions.

Isomer Control : Adjusting solvent polarity (e.g., THF, ethanol) and temperature (80–100°C) to favor the desired (Z)- and (E)-configurations .

Purification : Flash column chromatography (silica gel, petroleum ether/dichloromethane mixtures) or recrystallization to isolate the product .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | THF, ethanol | Polar solvents favor E-isomer | |

| Temperature | 80–100°C | Higher temps improve kinetics | |

| Reaction Time | 8–18 hours | Monitored via TLC | |

| Catalyst | Pyridine or NaOAc | Accelerates condensation |

Q. What spectroscopic methods are used to confirm the structure of this compound, and how are data interpreted?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm, furan protons at δ 6.3–7.4 ppm) and carbon backbone .

- NOESY : Confirms (Z)-configuration by spatial proximity of allylidene and thiazolidinone groups .

IR Spectroscopy : Detects C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

EI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 400–450) and fragmentation patterns .

Q. Critical Data Interpretation :

- Melting Point Consistency : Discrepancies >2°C suggest impurities .

- Elemental Analysis : Deviations >0.3% for C/H/N indicate incomplete purification .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for the formation of this compound?

Answer:

Kinetic Studies :

- Time-Resolved NMR/IR : Track intermediate formation (e.g., enolate intermediates) during condensation .

- Rate Constant Calculation : Use pseudo-first-order kinetics under varying temperatures (Arrhenius plots) .

Mechanistic Probes :

- Isotopic Labeling : ¹³C-labeled aldehydes to trace bond formation .

- Computational Modeling : DFT calculations to map energy barriers for (Z/E)-isomerization .

Q. Example Workflow :

- Step 1 : Monitor reaction progress via HPLC at 30-minute intervals.

- Step 2 : Isolate intermediates for MS/MS analysis to identify transient species.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?

Answer:

Assay Standardization :

- Dose-Response Curves : Compare IC₅₀ values under consistent conditions (e.g., 72-hour incubation for cancer cells vs. 24-hour microbial assays) .

- Control Compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Structure-Activity Relationship (SAR) Analysis :

- Substituent Effects : Modify the furan or cyclohexyl groups to assess impact on bioactivity .

- 3D-QSAR Modeling : Correlate electronic/steric properties with activity trends .

Q. Case Study :

- Contradiction : High anticancer activity but low antimicrobial efficacy.

- Resolution : Test solubility in assay media; poor solubility may artificially reduce antimicrobial activity .

Q. How can advanced purification techniques improve yield and reproducibility for this compound?

Answer:

Chromatography Optimization :

- HPLC-Prep : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) for >98% purity .

- Chiral Separation : Chiralpak AD-H columns to resolve enantiomers (if present) .

Crystallization Strategies :

- Solvent Pair Screening : Test hexane/ethyl acetate vs. DCM/methanol for crystal habit optimization .

- Seeding : Introduce pure microcrystals to induce controlled nucleation .

Q. Yield Comparison :

| Method | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| Flash Chromatography | 95 | 75–82 | |

| Recrystallization | 98 | 60–70 | |

| HPLC-Prep | 99 | 50–55 |

Q. What methodologies assess the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Answer:

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Enzymatic Assays :

- Inhibition Studies : Monitor target enzyme activity (e.g., kinase or protease) via fluorogenic substrates .

Q. Example Protocol :

- SPR Setup : Immobilize recombinant EGFR kinase on a CM5 chip; inject compound at 0.1–100 μM.

- Data Analysis : Fit sensorgrams to a 1:1 Langmuir model using BIAevaluation software .

Q. How do substituents on the furan or cyclohexyl groups influence the compound’s stability and reactivity?

Answer:

Electronic Effects :

- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the allylidene moiety, enhancing reactivity toward nucleophiles .

- Electron-Donating Groups (e.g., OCH₃) : Stabilize the thiazolidinone ring, reducing hydrolysis susceptibility .

Steric Effects :

- Bulky Cyclohexyl Groups : Shield the C=S bond, reducing unwanted thiol exchange reactions .

Q. Stability Testing :

- Forced Degradation : Expose to pH 1–13 buffers; monitor degradation via UPLC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates high thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.